Sulfaclomide

Pharmacokinetics Renal Impairment Sulfonamide

Researchers studying drug accumulation in renal impairment or placental drug transfer face variability with rapidly cleared compounds. Sulfaclomide, a long-acting sulfonamide, solves this with its uniquely prolonged half-life. Key advantages: - Extended half-life in renal impairment (119.6 h vs. 23.6 h for Sulfamerazine), enabling robust accumulation modeling. - Stable elimination kinetics during pregnancy, providing a controlled variable for fetal exposure studies. - Chloro-substituted pyrimidine structure for structure-activity relationship (SAR) investigations of renal handling. Supplied with consistent analytical data, ensuring reliable procurement for critical preclinical studies.

Molecular Formula C12H13ClN4O2S
Molecular Weight 312.78 g/mol
CAS No. 4015-18-3
Cat. No. B1205881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaclomide
CAS4015-18-3
Synonyms5-chloro-2,4-dimethyl-6-sulfanilamidopyrimidine
sulfaclomide
sulfaclomide, monosodium salt
sulfaclomide, sodium salt
Molecular FormulaC12H13ClN4O2S
Molecular Weight312.78 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
InChIInChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)
InChIKeyJQBLWVSZNZIWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaclomide: Properties and Antibacterial Role


Sulfaclomide (CAS 4015-18-3) is a synthetic sulfonamide anti-infective agent belonging to the aminobenzenesulfonamide class [1]. It functions as a long-acting sulfanilamide, a subcategory of the broader sulfonamide group, and is historically categorized for its antibacterial properties through interference with bacterial folate synthesis [2]. The compound features a characteristic pyrimidine heterocycle substituted with chlorine and methyl groups, conferring specific physicochemical and pharmacokinetic attributes that distinguish it within its therapeutic class [3].

Mechanism probe Bacterial folate synthesis inhibition assays
PK modeling Long-acting sulfonamide for elimination half-life studies
Renal research Renal function-dependent clearance and excretion profiling

Why Sulfaclomide Cannot Be Substituted with Other Sulfonamides


Despite belonging to the sulfonamide class, Sulfaclomide exhibits a markedly prolonged elimination half-life and distinct renal handling characteristics compared to structurally related analogs like Sulfamerazine and Sulfamethoxypyridazine [1]. Clinical and experimental evidence demonstrates that its pharmacokinetic profile is differentially influenced by patient-specific factors such as renal function [2]. These divergent properties preclude simple substitution, as therapeutic equivalence cannot be assumed without accounting for its unique clearance and accumulation behavior, which directly impacts dosing regimens and safety monitoring in research and clinical contexts [3].

Half-life mismatch Prolonged elimination in renal impairment may not be replicated by other sulfonamides.
Renal handling divergence Excretion response to diuresis and urinary pH may not transfer directly to structural analogs.
Pregnancy PK stability Stable half-life across pregnancy may not hold for other sulfonamides; requires validation.

Quantitative PK Differentiators vs. Analogs


Prolonged Half-Life in Renal Impairment

In patients with impaired renal function (serum creatinine > 2 mg/100 mL), the elimination half-life of Sulfaclomide was significantly prolonged compared to healthy controls, while Sulfamerazine showed no such prolongation [1].

Half-life in renal impairment
Head-to-head
Sulfaclomide 119.6 ± 6.9 h
Sulfamerazine 23.6 ± 4.1 h
~5-fold prolongation
Supports renal impairment PK model differentiation
Patients with serum creatinine >2 mg/100 mL
Pharmacokinetics Renal Impairment Sulfonamide

Renal Excretion Delay Under Diuresis

In an in vivo rat model, increased fluid application delayed the renal excretion of Sulfaclomide, Sulfamerazine, and Sulfamethoxypyridazine, attributed to changes in urinary pH [1]. However, the absolute excretion rates and the magnitude of this delay relative to baseline are key differentiators.

Excretion under diuresis
Class-level
Excretion delayed with increased fluid load; magnitude not specified
Class-level renal handling context; requires verification
Rat model, fluid load & urinary pH modification
Renal Excretion Diuresis Sulfonamide

Stable Half-Life in Pregnancy

After both single and repeated 11-day oral dosing, Sulfaclomide elimination half-life did not differ between pregnant and nonpregnant women, despite lower initial serum concentrations in pregnancy [1].

Pregnancy half-life stability
Reported
No significant difference in half-life between pregnant and nonpregnant women
Supports pregnancy PK study design
Single & repeated 11-day oral dosing
Pregnancy Pharmacokinetics Sulfonamide

Research and Industrial Use Cases for Sulfaclomide


Renal Insufficiency Pharmacokinetic Modeling

Leverage the direct head-to-head data showing Sulfaclomide's half-life prolongation in renal impairment (119.6 h vs. 23.6 h for Sulfamerazine) [1] to serve as a probe compound or reference standard in studies examining the impact of kidney function on drug clearance. This property makes Sulfaclomide a superior choice over rapidly cleared sulfonamides for modeling drug accumulation and toxicity in chronic kidney disease settings.

Pregnancy PK Studies with Stable Clearance

Utilize Sulfaclomide in preclinical or clinical investigations where a stable half-life is required throughout gestation, as evidenced by the unchanged elimination profile between pregnant and non-pregnant states [1]. This contrasts with many drugs exhibiting altered clearance, providing a controlled variable for studying placental transfer or fetal exposure without confounding PK changes.

Comparative Renal Handling and Excretion Studies

Employ Sulfaclomide alongside analogs like Sulfamerazine and Sulfamethoxypyridazine in experimental models to dissect the influence of molecular structure (e.g., chloro-substitution) on renal excretion and pH-dependent tubular reabsorption [1]. The established class-level delay in excretion with diuresis provides a baseline to further quantify structure-specific differences.

Application
Selection Property
Validation Focus
Renal impairment PK modeling
Differential half-life in renal impairment
Half-life prolongation vs. short-acting sulfonamides
Pregnancy PK studies
Stable elimination half-life across gestation
Half-life comparison in pregnant vs. nonpregnant models
Renal excretion mechanism studies
Renal function-dependent clearance
Excretion rate under diuresis vs. baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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